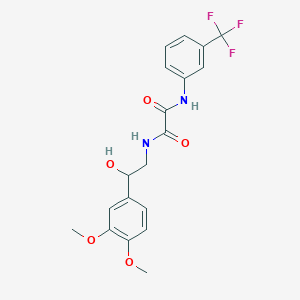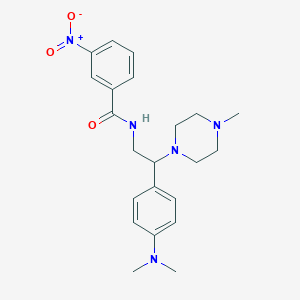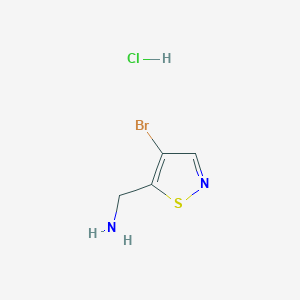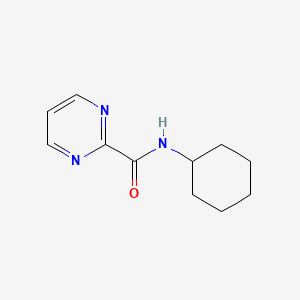
N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an oxalamide derivative with two phenyl rings substituted with different groups. One phenyl ring has a 3,4-dimethoxy substitution and a 2-hydroxyethyl group attached to the nitrogen of the oxalamide. The other phenyl ring has a 3-trifluoromethyl substitution .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide core with the two substituted phenyl rings. The electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group would likely have an impact on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the polar oxalamide group and the various substitutions on the phenyl rings. For example, the methoxy and trifluoromethyl groups could impact the compound’s solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, potentially applicable to the synthesis of compounds structurally similar to N1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Photoluminescence and Emission Properties
- Chromic Effects and Self-Assembly : Galer et al. (2014) investigated a BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, showcasing chromic effects, aggregation-induced emission, and the self-assembly effect, which could be relevant for understanding the photophysical properties of similar oxalamide derivatives (Galer et al., 2014).
Molecular Interactions and Structural Studies
- Hydrogen Bonding and Structural Analysis : Research on oxamides, such as the work by Martínez-Martínez et al. (1998), which describes the synthesis, NMR, and X-ray diffraction studies of various oxamide derivatives, can provide foundational insights into the hydrogen bonding and structural behaviors of this compound (Martínez-Martínez et al., 1998).
Catalysis and Organic Transformations
- Catalytic Applications : The study by Chen et al. (2023) on the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides showcases how specific oxalamide ligands can enhance catalytic reactions, potentially relevant to the synthesis or functionalization of compounds like this compound (Chen et al., 2023).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5/c1-28-15-7-6-11(8-16(15)29-2)14(25)10-23-17(26)18(27)24-13-5-3-4-12(9-13)19(20,21)22/h3-9,14,25H,10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTLBYMWFPAKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2935768.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2935774.png)




![2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2935782.png)
![2-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2935783.png)
![2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2935784.png)
